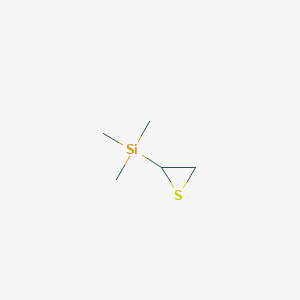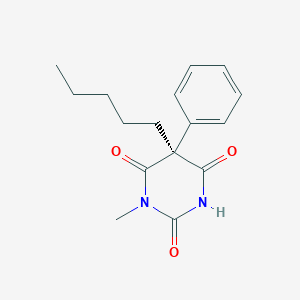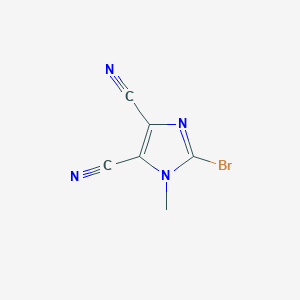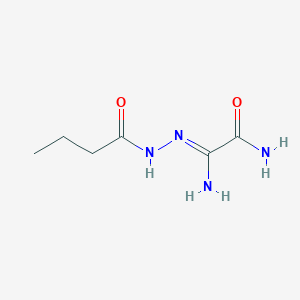
trimethyl(thiiran-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiirane, 2-(trimethylsilyl)- is a sulfur-containing heterocyclic compound with the molecular formula C5H12SSi. It is a three-membered ring structure consisting of two carbon atoms and one sulfur atom, with a trimethylsilyl group attached to one of the carbon atoms. This compound is known for its unique reactivity due to the ring strain and the presence of the sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiirane, 2-(trimethylsilyl)- can be synthesized through various methods. One common method involves the reaction of alkenes with sulfur-containing reagents under specific conditions. For example, episulfidation of alkenes with sulfur reagents can yield thiiranes. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the thiirane ring .
Industrial Production Methods: In industrial settings, the production of thiirane, 2-(trimethylsilyl)- may involve large-scale episulfidation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Thiirane, 2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiirane to thiols or other sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with thiirane under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiiranes and ring-opened products.
Applications De Recherche Scientifique
Thiirane, 2-(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Thiirane derivatives have been explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of thiirane, 2-(trimethylsilyl)- involves its reactivity due to the ring strain and the presence of the sulfur atom. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to ring-opening and the formation of new bonds. These interactions are facilitated by the unique electronic properties of the sulfur atom and the trimethylsilyl group .
Comparaison Avec Des Composés Similaires
Thiirane: The parent compound without the trimethylsilyl group.
2-Methylthiirane: A similar compound with a methyl group instead of the trimethylsilyl group.
2-Chloromethylthiirane: A derivative with a chloromethyl group.
Comparison: Thiirane, 2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. The trimethylsilyl group also enhances the compound’s stability and solubility in organic solvents .
Propriétés
Numéro CAS |
114693-68-4 |
|---|---|
Formule moléculaire |
C5H12SSi |
Poids moléculaire |
132.3 g/mol |
Nom IUPAC |
trimethyl(thiiran-2-yl)silane |
InChI |
InChI=1S/C5H12SSi/c1-7(2,3)5-4-6-5/h5H,4H2,1-3H3 |
Clé InChI |
KNMJTOGLWMTLIV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1CS1 |
SMILES canonique |
C[Si](C)(C)C1CS1 |
Synonymes |
trimethyl-(thiiran-2-yl)silane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















